molecular formula C15H21N5O2 B2698334 (Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide CAS No. 866020-28-2

(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide

Cat. No.: B2698334
CAS No.: 866020-28-2
M. Wt: 303.366
InChI Key: TXYGVHIKZNVQOV-UHFFFAOYSA-N
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Description

Historical Development of Triazole-Hydroxyethanimidamide Compounds

The emergence of triazole-hydroxyethanimidamide derivatives represents a strategic evolution in medicinal chemistry, building upon foundational work with heterocyclic compounds. The 1,2,4-triazole scaffold gained prominence following the discovery of its metabolic stability and capacity for hydrogen bonding, which enhanced target engagement in enzyme inhibition. Early efforts to optimize histone deacetylase (HDAC) inhibitors revealed that substituting traditional hydroxamic acid groups with hydroxyethanimidamide moieties improved pharmacokinetic properties while retaining zinc-chelating capabilities.

A pivotal shift occurred with the integration of "click chemistry" methodologies, particularly the Huisgen cycloaddition reaction, which enabled efficient synthesis of triazole-linked pharmacophores. This approach facilitated systematic exploration of structure-activity relationships, as demonstrated in the development of suberoylanilide hydroxamic acid (SAHA) analogs bearing triazole surface recognition caps. The tert-butylphenyl substitution pattern in the subject compound reflects iterative optimizations to enhance hydrophobic interactions within HDAC active sites.

Classification within Medicinal Chemistry Frameworks

The compound belongs to the non-natural hydroxamic acid mimetics class, characterized by:

Structural Feature Pharmacological Role
1,2,4-Triazol-1-yl core π-π stacking with aromatic residues
N'-hydroxyethanimidamide Zinc ion chelation
4-tert-butylphenyl group Hydrophobic cavity complementarity

This architecture positions it within the broader family of epigenetic modulators targeting zinc-dependent hydrolases. Unlike classical hydroxamates like trichostatin A, which utilize direct hydroxamic acid-zinc coordination, the hydroxyethanimidamide group achieves comparable metal binding through resonance-stabilized electron donation from the imine nitrogen and hydroxyl oxygen.

Significance in Epigenetic Research

As a putative HDAC inhibitor, this compound intersects with critical epigenetic regulatory mechanisms. HDAC-mediated histone deacetylation compacts chromatin, silencing tumor suppressor genes – a process reversible through HDAC inhibition. The triazole-hydroxyethanimidamide hybrid structure demonstrates dual mechanisms observed in advanced epigenetic modulators:

  • Direct enzymatic inhibition via zinc sequestration
  • Indirect immune potentiation through T-cell activation pathways

Recent studies on analogous triazole-containing HDAC inhibitors revealed synergistic effects with immune checkpoint blockers, achieving complete tumor regression in murine models when combined with programmed cell death protein 1 (PD-1) antibodies. While specific data on the subject compound remains proprietary, structural analogs exhibit nanomolar HDAC1 inhibition (IC₅₀ = 12.7 nM) coupled with 85% tumor growth suppression in xenograft models.

Evolution as a Zinc-Binding Pharmacophore

The compound's zinc-binding capacity derives from meticulous optimization of the hydroxyethanimidamide group. Comparative analysis with trichostatin A's hydroxamic acid moiety reveals critical differences:

$$
\text{TSA: } \text{RCONHOH} \quad \text{vs.} \quad \text{Subject Compound: } \text{RC(=NOH)NH}_2
$$

Quantum mechanical modeling suggests the (Z)-configuration optimizes orbital alignment for zinc coordination, with binding energy calculations showing ΔG = -9.8 kcal/mol compared to -8.2 kcal/mol for classical hydroxamates. This enhanced binding translates to improved HDAC isoform selectivity, particularly for HDAC1 over HDAC6 (15-fold selectivity ratio in triazole derivatives).

The tert-butyl substituent's steric bulk represents a deliberate design choice to limit off-target interactions while maintaining active-site occupancy. Crystallographic studies of related compounds show the tert-butyl group occupying a hydrophobic pocket lined with valine-89 and phenylalanine-150 residues in HDAC1, contributing to 40% greater binding affinity compared to methyl-substituted analogs.

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-10-17-19(9-13(16)18-22)14(21)20(10)12-7-5-11(6-8-12)15(2,3)4/h5-8,22H,9H2,1-4H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYGVHIKZNVQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide is a compound belonging to the triazole class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C15H21N5O2C_{15}H_{21}N_{5}O_{2}, with a molecular weight of approximately 303.366 g/mol. It is characterized by a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H21N5O2C_{15}H_{21}N_{5}O_{2}
Molecular Weight303.366 g/mol
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of triazoles can inhibit various bacterial strains and fungi. For example, related compounds have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity
A study evaluating similar triazole derivatives reported an IC50 value of approximately 38.36 μM against metallo-beta-lactamase (MBL) producing bacteria, showcasing the potential of triazole derivatives in combating antibiotic resistance .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For instance, certain analogs have exhibited IC50 values ranging from 10 to 100 μM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Table: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
HeLa25
MCF-730
CaCo-245

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with DNA Synthesis : Some triazoles disrupt DNA replication in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : The compound may interact with specific cellular pathways involved in inflammation and tumor growth.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C15H21N5O2 with a molecular weight of 303.366 g/mol. The structure features a triazole ring, which is known for its diverse pharmacological properties. Triazoles are often incorporated into various drugs due to their ability to interact with biological targets effectively.

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can exhibit significant activity against a range of pathogens, including bacteria and fungi . For instance, studies have shown that triazole derivatives can inhibit the growth of resistant bacterial strains and certain fungal infections.
  • Anticancer Properties :
    • The compound's structural features suggest potential anticancer activity. Triazole derivatives have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest . Specific investigations into similar compounds have demonstrated their efficacy in targeting cancer cell lines such as HeLa and MCF-7, indicating a promising avenue for further research .
  • Anti-inflammatory Effects :
    • Some studies highlight the anti-inflammatory potential of triazole derivatives. The ability to modulate inflammatory pathways could make this compound useful in treating conditions such as arthritis or other inflammatory diseases .

Agrochemical Applications

  • Herbicidal Activity :
    • The triazole structure is also associated with herbicidal activity. Research has shown that certain triazole compounds can act as effective herbicides by inhibiting specific enzymes involved in plant growth . This application is particularly relevant in agricultural settings where controlling weed growth is crucial for crop yield.
  • Insecticidal Properties :
    • Beyond herbicides, triazoles have been explored for their insecticidal properties. Studies indicate that they can affect the nervous systems of insects, leading to mortality or repellent effects . This makes them candidates for developing safer insecticides with lower environmental impact.

Case Studies and Research Findings

ApplicationStudy ReferenceFindings
Antimicrobial Triazole derivatives showed significant inhibition against resistant strains.
Anticancer Effective against HeLa and MCF-7 cell lines; mechanisms include apoptosis induction.
Anti-inflammatory Potential modulation of inflammatory pathways; further studies needed for validation.
Herbicidal Demonstrated effectiveness in inhibiting plant growth enzymes; potential use in agriculture.
Insecticidal Affected insect nervous systems; promising for eco-friendly pest control solutions.

Comparison with Similar Compounds

Key Observations:

Tautomerism : Unlike compounds [7–9], which exist in thione-thiol tautomeric equilibrium, the target compound’s 5-oxo-4,5-dihydrotriazole core fixes its tautomeric state, eliminating variability in reactivity .

Spectral Signatures : The absence of C=S stretching (~1250 cm⁻¹) in the target compound distinguishes it from thione-containing analogs, while its C=O stretch (~1660–1680 cm⁻¹) aligns with oxo-triazole derivatives .

Research Implications

  • Drug Design : The target compound’s balance of lipophilicity and polarity makes it a candidate for kinase inhibition, akin to triazole-based anticancer agents.
  • Structural Insights: Crystallographic studies using SHELXL () could resolve its Z-configuration and confirm intramolecular hydrogen bonding between the hydroxyimino and triazole carbonyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers evaluate their efficiency?

  • Methodology :

  • Multi-step synthesis : Begin with the preparation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. Introduce the tert-butylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Hydroxyethanimidamide incorporation : Use hydroxylamine derivatives in a condensation reaction with a ketone intermediate .
  • Efficiency benchmarks : Monitor reaction yields (target ≥70% per step) and purity (≥95% via HPLC, as in ). Optimize using Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the triazole ring and tert-butyl group (e.g., tert-butyl signals at δ ~1.3 ppm in 1H^1H-NMR) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass within 3 ppm error) .
  • IR spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3350 cm1^{-1} for the hydroxyethanimidamide moiety) .

Q. What safety protocols are critical during handling and disposal?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal exposure .
  • Waste management : Segregate organic waste containing tert-butyl groups and triazoles, and neutralize acidic byproducts before disposal (pH 6–8) .
  • Emergency procedures : For spills, absorb with inert materials (e.g., vermiculite) and consult SDS for tertiary-butylphenyl compound guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with metalloenzymes?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model the hydroxamic acid group’s chelation with metal ions (e.g., Zn2+^{2+} in matrix metalloproteinases) .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) to assess interactions with hydrophobic pockets (tert-butylphenyl) .
  • Quantum mechanics (QM) : Calculate charge distribution in the triazole ring to predict electrophilic/nucleophilic reactivity .

Q. How should researchers resolve discrepancies in bioactivity data across assay conditions?

  • Methodology :

  • Assay standardization : Validate cell-based assays using positive controls (e.g., known HDAC inhibitors for hydroxamate activity) .
  • Statistical analysis : Apply ANOVA to compare IC50_{50} values under varying pH/temperature. For outliers, re-test using orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution .

Q. What strategies enhance synthetic scalability while maintaining purity?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors for triazole formation (residence time: 20–30 min at 80°C) to reduce byproducts .
  • In-line monitoring : Use UV-Vis or PAT (Process Analytical Technology) to track reaction progress and automate adjustments .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal yield and purity (>99%) .

Key Research Challenges

  • Stereochemical stability : The Z-configuration of the hydroxyethanimidamide group may isomerize under acidic conditions. Validate stability via 1H^1H-NMR over 72 hours .
  • Biological selectivity : Use proteome-wide profiling (e.g., kinome screening) to assess off-target effects of the triazole-hydroxamate scaffold .

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